2-Fluorophenethylamine is an organic compound with the molecular formula . It is a derivative of phenethylamine, characterized by the substitution of a fluorine atom at the second carbon of the ethylamine chain. This compound exhibits unique chemical properties due to the presence of the fluorine atom, which can influence both its reactivity and biological interactions. The compound is also known by its CAS number 52721-69-4 and has a molecular weight of approximately 139.17 g/mol .
The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield nitro derivatives while reduction can produce various amine compounds.
2-Fluorophenethylamine has been studied for its potential biological activity, particularly its interaction with trace amine-associated receptor 1 (TAAR1). This compound regulates monoamine neurotransmission by binding to TAAR1 and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. Such interactions lead to increased concentrations of monoamines in the synaptic cleft, which is significant for neurotransmission processes .
The metabolism of 2-fluorophenethylamine is similar to that of phenethylamine, primarily involving monoamine oxidase B and aldehyde dehydrogenase pathways, which convert it into phenylacetic acid.
Several synthetic routes exist for producing 2-fluorophenethylamine:
2-Fluorophenethylamine finds applications in multiple fields:
Research into the interactions of 2-fluorophenethylamine with biological systems has highlighted its role in modulating neurotransmitter levels. Its binding affinity for TAAR1 suggests potential implications in pharmacology, particularly concerning mood regulation and neurological disorders .
Several compounds share structural similarities with 2-fluorophenethylamine:
Compound Name | Description |
---|---|
Phenethylamine | The parent compound without fluorine substitution. |
2-Fluoro-1-phenylethan-1-amine | A related compound with a different substitution pattern. |
Fluoroamphetamine | Another fluorinated derivative known for stimulant properties. |
The uniqueness of 2-fluorophenethylamine lies in its specific fluorine substitution at the second carbon, which significantly affects its chemical reactivity and biological activity compared to its analogs. This characteristic distinguishes it from both phenethylamine and other substituted derivatives, influencing its potential applications in medicinal chemistry and neuropharmacology .
2-Fluorophenethylamine represents a significant fluorinated aromatic amine compound characterized by its unique molecular architecture and distinctive physicochemical properties [1] [2] [3]. The compound exhibits the molecular formula C8H10FN with a molecular weight of 139.17 grams per mole, establishing it as a relatively low molecular weight organic compound within the phenethylamine family [1] [2] [4]. The International Union of Pure and Applied Chemistry name for this compound is 2-(2-fluorophenyl)ethanamine, reflecting its structural composition of a fluorine-substituted benzene ring attached to an ethylamine chain [1] [2] [5].
The compound exists as a liquid at room temperature, typically appearing as a colorless to light yellow or orange clear liquid with a density of 1.066 grams per milliliter at 25°C [6] [7] [4]. Its boiling point occurs at 64°C under reduced pressure conditions of 0.6 millimeters of mercury, while under standard atmospheric pressure, the boiling point increases to 242.8°C [4] [8] [3]. The refractive index of 2-fluorophenethylamine measures 1.51 at 20°C, indicating its optical properties and molecular polarizability [6] [4] [5].
Property | Value |
---|---|
Molecular Formula | C8H10FN [1] |
Molecular Weight | 139.17 g/mol [1] |
CAS Number | 52721-69-4 [1] |
IUPAC Name | 2-(2-fluorophenyl)ethanamine [1] |
MDL Number | MFCD00075502 [1] |
InChI Key | RIKUOLJPJNVTEP-UHFFFAOYSA-N [1] |
SMILES | NCCc1ccccc1F [6] |
Physical State | Liquid (colorless to light yellow/orange) [7] [4] |
Density | 1.066 g/mL at 25°C [6] [7] [4] |
Boiling Point | 64°C at 0.6 mmHg (242.8°C at 760 mmHg) [4] [8] [3] |
Flash Point | 77°C [7] [4] |
Refractive Index | 1.51 (20°C) [6] [4] |
The atomic architecture of 2-fluorophenethylamine comprises eight carbon atoms, ten hydrogen atoms, one fluorine atom, and one nitrogen atom, establishing a total heavy atom count of ten [1] [2] [9]. The molecular structure features a benzene ring system with ortho-fluorine substitution connected to an ethylamine side chain through a saturated aliphatic linker [1] [10] [11]. The exact mass of the compound measures 139.079727485 grams per mole, with a monoisotopic mass of 139.079728 grams per mole [1] [2] [11].
The bonding configuration exhibits a characteristic aromatic system where the benzene ring maintains its planar geometry with the fluorine substituent positioned at the ortho position relative to the ethyl chain attachment point [10] [11]. The ethylamine chain demonstrates rotational freedom around the carbon-carbon single bonds, contributing to the compound's conformational flexibility with two rotatable bonds identified in the molecular structure [1] [9] [12].
The covalently-bonded unit count equals one, indicating that 2-fluorophenethylamine exists as a single discrete molecular entity without ionic or multiple component structures [1] [9]. The complexity value of 95.3 reflects the degree of structural intricacy based on the number of atoms, bonds, and ring systems present in the molecule [1] [9].
Element | Symbol | Count | Atomic Mass (amu) | Total Mass Contribution (amu) |
---|---|---|---|---|
Carbon | C | 8 | 12.01 [3] | 96.08 |
Hydrogen | H | 10 | 1.008 [3] | 10.08 |
Fluorine | F | 1 | 18.998 [3] | 18.998 |
Nitrogen | N | 1 | 14.007 [3] | 14.007 |
The topological polar surface area measures 26.0 square angstroms, indicating a relatively low polar surface area that influences the compound's membrane permeability and bioavailability characteristics [1] [12] [13]. This parameter represents the sum of surfaces of polar atoms, primarily nitrogen and oxygen, in the molecule and serves as a crucial descriptor for predicting molecular transport properties.
The molecular structure of 2-fluorophenethylamine incorporates two primary functional groups: a primary aliphatic amine and an aromatic fluorine substituent [6] [14] [15]. The primary amine functionality exhibits one hydrogen bond donor capability and contributes to the compound's basicity and potential for intermolecular interactions [1] [12] [13]. The nitrogen atom in the amine group possesses two hydrogen bond acceptor sites, enabling the formation of hydrogen bonding networks with appropriate donor molecules [1] [12] [13].
The fluorine atom attached to the benzene ring significantly influences the electronic properties of the aromatic system through its strong electron-withdrawing effect [16] [17]. This electronegative halogen substituent creates an inductive effect that propagates through the aromatic ring, altering the electron density distribution and affecting the reactivity patterns of the molecule [16] [17]. The ortho positioning of the fluorine relative to the ethylamine chain creates potential for intramolecular interactions and influences the overall conformational preferences of the compound [10] [16].
Fluorine-amide interactions represent a significant aspect of molecular recognition and binding affinity in biological systems [16]. The multipolar nature of fluorine enables orthogonal interactions with carbonyl groups and other polar functionalities, contributing to binding energies ranging from -0.8 to -1.5 kilojoules per mole [16]. These interactions typically occur at fluorine-oxygen distances less than 3.0 angstroms with angular preferences approaching 90 degrees [16].
Parameter | Value |
---|---|
Heavy Atom Count | 10 [1] |
Rotatable Bond Count | 2 [1] [12] |
Hydrogen Bond Donor Count | 1 [1] [12] [13] |
Hydrogen Bond Acceptor Count | 2 [1] [12] [13] |
Topological Polar Surface Area (TPSA) | 26.0 Ų [1] [12] |
Complexity | 95.3 [1] [9] |
Covalently-Bonded Unit Count | 1 [1] [9] |
Exact Mass | 139.079727485 g/mol [1] |
Monoisotopic Mass | 139.079728 g/mol [2] [11] |
The amine functional group demonstrates typical basic properties associated with primary aliphatic amines, with predicted protonation constants reflecting its capacity to accept protons in aqueous solutions [4]. The predicted pKa value of 9.47±0.10 indicates that the compound exists predominantly in its protonated form under physiological pH conditions [4]. This basicity directly correlates with the electron-donating nature of the alkyl chain and the stabilization of the protonated ammonium species [15] [18].
The fluorine substituent's position on the aromatic ring creates distinctive steric and electronic environments that differentiate 2-fluorophenethylamine from its meta and para isomers [19] [20]. Research has demonstrated that the ortho positioning of fluorine relative to the ethylamine chain results in unique fragmentation patterns and spectroscopic signatures that enable discrimination between positional isomers [19] [20] [21].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 2-fluorophenethylamine through distinctive chemical shift patterns and coupling relationships [22] [23] [24]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances corresponding to the aromatic protons, methylene protons, and amine protons, each displaying unique chemical environments influenced by the fluorine substituent [22] [23] [24].
The aromatic region typically displays a complex multipicity pattern resulting from the asymmetric substitution of the benzene ring with fluorine at the ortho position [22] [23]. The fluorine nucleus significantly affects the chemical shifts of adjacent carbon and hydrogen atoms through both inductive and anisotropic effects, creating distinguishable spectroscopic signatures [24] [25]. Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers additional structural verification through its high sensitivity and large chemical shift dispersion [25].
Research investigations utilizing enzymatic reactions have demonstrated the utility of Nuclear Magnetic Resonance monitoring for tracking 2-fluorophenethylamine transformations, with conversion rates reaching 88% as observed in biocatalytic studies [24]. The methylene protons adjacent to the aromatic ring typically appear as a triplet due to coupling with the neighboring methylene group, while the protons adjacent to the nitrogen exhibit characteristic chemical shifts influenced by the electron-withdrawing effect of the amine functionality [22] [23].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of 2-fluorophenethylamine with distinctive chemical shifts for aromatic carbons bearing fluorine substitution [26] [27]. The fluorine-bearing carbon typically exhibits significant downfield shifting compared to unsubstituted aromatic carbons, while carbons ortho to fluorine show characteristic upfield shifts due to the gamma effect [26] [27].
Infrared spectroscopy of 2-fluorophenethylamine demonstrates characteristic absorption bands corresponding to the functional groups present in the molecular structure [8] [28] [29]. The primary amine functionality exhibits distinctive stretching vibrations in the 3300-3500 wavenumber region, typically appearing as two bands corresponding to symmetric and asymmetric nitrogen-hydrogen stretching modes [8] [29]. These absorption patterns provide unambiguous identification of the primary amine character of the compound [8].
The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretching occurs in the 2800-3000 wavenumber range [8] [29]. The presence of fluorine substitution on the aromatic ring influences the fingerprint region of the spectrum, creating distinctive absorption patterns that differentiate 2-fluorophenethylamine from other positional isomers [8] [28].
Carbon-fluorine stretching vibrations typically occur in the 1000-1300 wavenumber region, providing direct evidence for the presence of the aromatic fluorine substituent [28]. The exact position and intensity of this absorption band depend on the substitution pattern and electronic environment of the fluorine atom [28]. Research has demonstrated that infrared spectroscopy combined with computational predictions enables accurate identification of fluorinated aromatic compounds and their positional isomers [19].
The bending and deformation modes of the amine group appear in the 1500-1650 wavenumber region, while aromatic ring vibrations contribute to the complex fingerprint pattern below 1600 wavenumbers [8] [29]. These spectroscopic signatures collectively provide a comprehensive identification profile for 2-fluorophenethylamine that distinguishes it from structurally related compounds [8] [19].
Mass spectrometric analysis of 2-fluorophenethylamine reveals characteristic fragmentation patterns that enable structural elucidation and differentiation from positional isomers [30] [20] [21]. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 139, corresponding to the molecular weight of the compound [30] [21]. However, the molecular ion typically exhibits low abundance due to the facile fragmentation pathways available to the molecule [20] [21].
The most significant fragmentation pathway involves the loss of hydrogen fluoride from the molecular ion, generating a characteristic fragment at mass-to-charge ratio 119 [20] [21]. This hydrogen fluoride elimination represents a common fragmentation mechanism for ortho-fluorinated aromatic compounds and provides diagnostic information for structural identification [20] [21]. Research has demonstrated that product ion spectroscopy of the hydrogen fluoride loss fragment enables unambiguous differentiation between ortho, meta, and para fluorophenethylamine isomers [20] [21].
Additional fragmentation pathways include the formation of immonium ions through alpha-cleavage adjacent to the nitrogen atom, producing characteristic fragments that reflect the alkyl substitution pattern [20] [21]. The base peak in many mass spectra corresponds to the tropylium ion at mass-to-charge ratio 91, formed through benzylic cleavage and subsequent rearrangement processes [30] [21].
Chemical ionization mass spectrometry provides enhanced molecular ion stability and enables detailed product ion studies of the hydrogen fluoride loss fragment [20] [21]. Under these conditions, collision-induced dissociation experiments reveal secondary fragmentation pathways that provide additional structural information for compound identification [20] [21]. The fragmentation behavior demonstrates clear differences between positional isomers, with ortho-substituted compounds exhibiting unique reactivity patterns compared to meta and para analogs [19] [20].
Irritant